N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with an ethyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide group is further linked to a 2,5-dimethoxyphenyl ring, which may influence pharmacokinetic properties such as solubility and bioavailability.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-4-21-17(23)16-12(7-8-26-16)20-18(21)27-10-15(22)19-13-9-11(24-2)5-6-14(13)25-3/h5-9H,4,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJHUDCSPPHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C24H23N3O4S2
- Molecular Weight : 481.6 g/mol
- IUPAC Name : N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Thienopyrimidine Core : The thienopyrimidine structure is synthesized through multi-step organic reactions.
- Introduction of Substituents : Various substituents are introduced to enhance biological activity.
- Final Acetamide Formation : The final product is formed by acetamide coupling with the thienopyrimidine derivative.
Antimicrobial Properties
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial activity. In vitro studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-{(3-ethyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide shows effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest a promising role for this compound in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of N-(2,5-dimethoxyphenyl)-2-{(3-ethyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide has been explored in several studies. One study evaluated its effect on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The compound exhibited dose-dependent cytotoxicity against these cancer cell lines, indicating its potential as a chemotherapeutic agent.
The biological activity of N-(2,5-dimethoxyphenyl)-2-{(3-ethyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells by activating apoptotic pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results showed that it significantly inhibited growth compared to standard antibiotics.
-
Case Study on Anticancer Effects :
- In vivo studies using mouse models demonstrated a reduction in tumor size when treated with this compound compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidinone Derivatives
The compound is compared below with three structurally related molecules, focusing on substituent variations, physicochemical properties, and synthesis methodologies.
Key Observations
Substituent Effects on Bioactivity: The ethyl group at position 3 in the target compound may enhance lipophilicity compared to the 3,5-difluorophenyl substituent in its analogue , which introduces electronegative fluorine atoms that could influence binding interactions. The 2,5-dimethoxyphenyl group on the acetamide moiety contrasts with the 2,3-dichlorophenyl group in the dihydropyrimidinone derivative . Methoxy groups typically improve solubility, whereas chloro substituents may increase metabolic stability.
Synthetic Yields and Methodologies: The target compound’s synthesis likely involves coupling a thienopyrimidinone intermediate with a sulfanylacetamide derivative, akin to methods used for its difluorophenyl analogue . In contrast, the dihydropyrimidinone derivative was synthesized in 80% yield via a thioether linkage, suggesting robust reaction conditions for analogous structures.
Spectroscopic Data: The 1H-NMR of the dihydropyrimidinone derivative (δ 12.50 ppm for NH-3, δ 10.10 ppm for NHCO) aligns with typical acetamide proton signals, providing a benchmark for validating the target compound’s structure. The sulfamoylphenylacetamide derivative exhibited a distinctive singlet at δ 10.33 ppm for the sulfonamide NH, absent in the target compound due to structural differences.
Limitations in Comparative Data
- Pharmacological Data: No direct biological activity data (e.g., IC50, MIC) for the target compound or its analogues are available in the provided evidence, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
